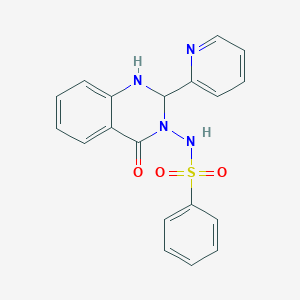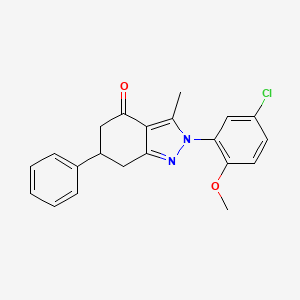![molecular formula C20H24ClNO3 B4303847 3-[(1-adamantylcarbonyl)amino]-3-(3-chlorophenyl)propanoic acid](/img/structure/B4303847.png)
3-[(1-adamantylcarbonyl)amino]-3-(3-chlorophenyl)propanoic acid
説明
3-[(1-adamantylcarbonyl)amino]-3-(3-chlorophenyl)propanoic acid, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD is a derivative of the neurotransmitter glutamate and has been shown to have a variety of biological effects, including acting as an agonist for certain glutamate receptors. In
作用機序
ACPD acts as an agonist for mGluR1 and mGluR5, which are G protein-coupled receptors that modulate the activity of ion channels and other signaling pathways in neurons. Activation of these receptors by ACPD leads to the release of intracellular calcium ions and the activation of downstream signaling pathways. The precise mechanisms by which ACPD exerts its biological effects are still being investigated, but it is thought to modulate synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects, including modulating synaptic transmission, inducing long-term potentiation, and regulating gene expression. ACPD has also been shown to have anti-inflammatory and anti-cancer effects, potentially through its modulation of glutamate receptors and downstream signaling pathways.
実験室実験の利点と制限
One advantage of using ACPD in lab experiments is its specificity for mGluR1 and mGluR5, which allows for precise modulation of these receptors without affecting other signaling pathways. A limitation of using ACPD is its potential toxicity at high concentrations, which can affect cell viability and lead to nonspecific effects.
将来の方向性
Future research on ACPD will likely focus on elucidating the precise mechanisms by which it exerts its biological effects, as well as exploring its potential therapeutic applications in various fields of research. Some potential future directions for research include investigating the role of ACPD in neurodegenerative disorders, exploring its potential as an analgesic or anti-inflammatory agent, and developing more potent and selective ACPD analogs for use in research and clinical applications.
Conclusion:
In conclusion, ACPD is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to act as an agonist for certain glutamate receptors. ACPD has a variety of biochemical and physiological effects, including modulating synaptic transmission and regulating gene expression. While there are advantages and limitations to using ACPD in lab experiments, its potential therapeutic applications make it an important area of research for the future.
科学的研究の応用
ACPD has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, ACPD has been shown to act as an agonist for certain glutamate receptors, including the metabotropic glutamate receptor subtype 1 (mGluR1) and subtype 5 (mGluR5). Activation of these receptors has been implicated in a variety of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. ACPD has also been shown to have potential applications in the treatment of pain, inflammation, and cancer.
特性
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c21-16-3-1-2-15(7-16)17(8-18(23)24)22-19(25)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7,12-14,17H,4-6,8-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSCFRAYSLOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Adamantylcarbonyl)amino]-3-(3-chlorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4303764.png)
![N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide](/img/structure/B4303768.png)

![N-cyclohexyl-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303779.png)

![methyl 2-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate](/img/structure/B4303792.png)
![4,4'-dicyclohexyl-6,6'-dimethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303795.png)
![2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B4303800.png)
![2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol](/img/structure/B4303805.png)
![6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303808.png)
![6-(2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303812.png)
![7-amino-5-(4-methoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303814.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303837.png)